![molecular formula C16H11ClF6N2O2 B2839112 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide CAS No. 1795415-00-7](/img/structure/B2839112.png)
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
“N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is in high demand as it is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of “N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Scientific Research Applications
Structural Analysis and Chemical Properties
Research highlights the structural intricacies and chemical properties of compounds closely related to N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide. For instance, studies on fluorazinam, a fungicide, delve into its crystal structure, revealing interactions that form a three-dimensional network crucial for its biological activity (Jeon et al., 2013). Another study on a benzamide derivative analyzes its crystalline structure, offering insights into the orientation of pyridine and benzene rings (Artheswari et al., 2019).
Catalytic Applications
The versatility of benzamide derivatives in catalytic processes is demonstrated through their application in ethylene polymerization. These compounds serve as ligands in nickel-based catalyst systems, leading to high catalytic activity and producing polyethylene with specific properties (Sun et al., 2012). Another study explores the use of yttrium-catalyzed systems for the polymerization of ethylene, highlighting the synthesis of terminal-functionalized polyethylene (Kretschmer et al., 2010).
Biological Activity and Therapeutic Potential
The potential therapeutic applications of benzamide derivatives are investigated in various studies. For instance, the neuroleptic activity of specific benzamides suggests their potential use in treating psychosis, with some compounds demonstrating significant potency and selectivity (Iwanami et al., 1981). Additionally, the synthesis and evaluation of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives, along with their copper(II) complexes, have shown considerable cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Adhami et al., 2014).
Future Directions
It is expected that many novel applications of TFMP derivatives, including “N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide”, will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N2O2/c17-12-7-11(16(21,22)23)8-25-14(12)27-5-4-24-13(26)9-2-1-3-10(6-9)15(18,19)20/h1-3,6-8H,4-5H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQVNNKBUPSKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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